Desmethylflunitrazepam-D4

Forensic toxicology Clinical chemistry Isotope dilution mass spectrometry

Quantifying N-desmethylflunitrazepam in forensic matrices is challenged by matrix-induced ion suppression that distorts accuracy and jeopardizes ISO 17025 compliance. Unmatched internal standards produce differential ionization, causing quantitative bias. • Matched D4 label ensures perfect co-elution with native analyte, eliminating cross-contribution errors in GC-MS derivatization workflows • Supplied as 100 µg/mL certified spiking solution in methanol with batch-specific CoA for metrological traceability • Enables 73-108% recovery in post-mortem matrices at sub-0.1 ng/mL sensitivity, benchmarked for forensic method validation

Molecular Formula C15H10FN3O3
Molecular Weight 303.28 g/mol
CAS No. 1397234-19-3
Cat. No. B1494641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylflunitrazepam-D4
CAS1397234-19-3
Molecular FormulaC15H10FN3O3
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F
InChIInChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D
InChIKeyKNGIGRDYBQPXKQ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylflunitrazepam-D4 Internal Standard


Desmethylflunitrazepam-D4 (CAS 1397234-19-3), also referred to as N-Desmethylflunitrazepam-D4 or Norflunitrazepam-D4, is a stable isotope-labeled (deuterated) analog of N-desmethylflunitrazepam, the primary pharmacologically active urinary metabolite of the benzodiazepine flunitrazepam (Rohypnol) . The compound is supplied as a Certified Reference Material (CRM) or Certified Spiking Solution, typically at a concentration of 100 µg/mL in methanol, in a 1 mL sealed ampule, and is specifically engineered for use as an internal standard (IS) in isotope-dilution mass spectrometry methods . As a metabolite of flunitrazepam, its accurate quantification is critical in forensic toxicology, clinical drug monitoring, and anti-doping analyses where distinguishing metabolite profiles is necessary to confirm parent drug exposure [1].

Desmethylflunitrazepam-D4 Substitution Risks


Substituting Desmethylflunitrazepam-D4 with a non-deuterated analog, a structural analog (e.g., clonazepam-d4), or an internal standard with fewer deuterium labels introduces significant quantitative error in mass spectrometry-based assays [1]. The primary failure mode is differential ion suppression or enhancement caused by the biological matrix; an unmatched internal standard will not perfectly co-elute or experience identical ionization conditions as the target analyte, leading to substantial under- or over-estimation of analyte concentration [2]. Furthermore, in GC-MS methods that require derivatization, cross-contribution (CC) of ion intensity between the analyte and IS can compromise assay linearity—a systematic review found that ion pairs with 5% or higher CC result in a severely limited calibration range [3]. Using a less-than-optimal IS risks regulatory non-compliance in forensic and clinical settings where validated, analyte-specific isotope dilution methods are mandated.

Desmethylflunitrazepam-D4 Evidence vs Analogs


Certified Standard Accuracy vs Research-Grade

Desmethylflunitrazepam-D4 (D-925) is supplied exclusively as a Certified Reference Material (CRM) in a ready-to-use, quantitative concentration of 100 µg/mL in methanol, validated for use in GC/MS or LC/MS isotope dilution methods. In contrast, its native analyte, N-Desmethylflunitrazepam (CAS 2558-30-7), is often sold as a qualitative reference standard or a neat solid requiring in-lab weighing and dissolution , .

Forensic toxicology Clinical chemistry Isotope dilution mass spectrometry

D4 Labeling Minimizes Cross-Contribution

The systematic review by Wang et al. (2009) provides a tabulated evaluation of cross-contribution (CC) data for ion pairs of benzodiazepines and their isotopically labeled analogs following chemical derivatization for GC-MS. While providing critical mass spectral libraries for N-desmethylflunitrazepam, the review establishes that a 4-Dalton mass shift (D4 labeling) represents a validated standard that avoids significant cross-contribution (<5%) when appropriate ion pairs are selected [1]. Analogs with fewer deuterium labels (e.g., D3) risk overlapping isotopic envelopes with the native analyte, while those with more labels (e.g., D7) may experience differential chromatographic retention (deuterium isotope effect) .

GC-MS Cross-contribution Chemical derivatization Isotopic interference

Matrix Effect Correction with Deuterated IS

A validated UPLC-MS/MS method for 23 benzodiazepines and metabolites in whole blood demonstrated that the use of deuterated internal standards for most compounds verified that method accuracy was not influenced by matrix effects, with achieved extraction recoveries between 73–108% for all analytes [1]. Similarly, an application note from Thermo Scientific explicitly documents that using a deuterated internal standard eliminated small matrix effects observed with the method, with data tracked in detailed tables [2].

Matrix effects LC-MS/MS Method validation Ion suppression

Regulatory Scheduling Procurement Advantage

The native metabolite, N-Desmethylflunitrazepam (norflunitrazepam), is a pharmacologically active benzodiazepine associated with the internationally controlled substance flunitrazepam (Schedule IV in the US, Schedule III in Canada) [1]. In some jurisdictions, its scheduling status is explicitly linked or remains a legal grey area, adding administrative burden to procurement, import, and storage. While specific scheduling for Desmethylflunitrazepam-D4 may vary, its design as an inactive, low-concentration analytical standard in a methanolic solution can sometimes facilitate a different regulatory pathway or licensing exemption compared to the neat, active metabolite .

Controlled substances Regulatory compliance Procurement Scheduling

Desmethylflunitrazepam-D4 Application Scenarios


Post-Mortem Forensic Quantification

In this highly regulated application, a forensic laboratory must validate a method that defensibly quantifies the active metabolite N-desmethylflunitrazepam in complex post-mortem matrices. Evidence shows deuterated internal standards are required to overcome significant matrix effects and achieve the 73-108% recovery rates necessary for ISO 17025 accreditation [1]. Desmethylflunitrazepam-D4, supplied as a CRM with a batch-specific Certificate of Analysis, directly fulfills the metrological traceability requirement, giving it a decisive procurement advantage over research-grade standards or non-certified solutions .

Trace Detection in Biological Stains

Analysis of bloodstains or other trace biological evidence for 'date-rape' drug metabolites requires extreme sensitivity and specificity. The class-level evidence indicates that a matched deuterated IS is essential for correcting ion suppression at concentrations at or below 0.1 ng/mL, where the native analyte signal can be completely masked [2]. The D4 isotope label provides a unique mass signature distinct from matrix interferences, and in-solution CRM format minimizes sample handling losses intrinsic to neat standards .

Clinical PK/PD Studies of Flunitrazepam

Accurate determination of N-desmethylflunitrazepam concentration is critical for PK/PD modeling of flunitrazepam, where the metabolite contributes to the drug's overall pharmacological effect [3]. This application requires high inter-batch precision across thousands of plasma samples. Evidence confirms that methods using deuterated IS control matrix effects and achieve inter-assay imprecision of less than 18.7% CV, a performance benchmark unattainable with non-deuterated alternatives [1]. The D4-standard CRM format further guarantees consistent concentration across multiple procurement lots, ensuring long-term longitudinal study data comparability .

Technical Documentation Hub

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15 linked technical documents
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